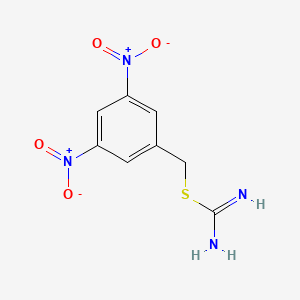
3,5-Dinitrobenzyl imidothiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitrobenzyl imidothiocarbamate: is an organic compound characterized by the presence of two nitro groups attached to a benzyl ring and an imidothiocarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitrobenzyl imidothiocarbamate typically involves the reaction of 3,5-dinitrobenzyl chloride with imidothiocarbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions: 3,5-Dinitrobenzyl imidothiocarbamate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3,5-diaminobenzyl imidothiocarbamate.
Substitution: Formation of various substituted benzyl imidothiocarbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,5-Dinitrobenzyl imidothiocarbamate is used as a reagent in organic synthesis for the preparation of various derivatives. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of nitro and imidothiocarbamate groups on biological systems. It is also used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
作用機序
The mechanism of action of 3,5-Dinitrobenzyl imidothiocarbamate involves the interaction of its nitro and imidothiocarbamate groups with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can interact with cellular components. The imidothiocarbamate moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
類似化合物との比較
3,5-Dinitrobenzoic acid: Similar in structure but lacks the imidothiocarbamate moiety.
3,5-Dinitrobenzoyl chloride: Similar in structure but contains a benzoyl chloride group instead of the imidothiocarbamate moiety.
3,5-Dinitrobenzyl chloride: Similar in structure but lacks the imidothiocarbamate moiety.
Uniqueness: 3,5-Dinitrobenzyl imidothiocarbamate is unique due to the presence of both nitro groups and the imidothiocarbamate moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
特性
分子式 |
C8H8N4O4S |
|---|---|
分子量 |
256.24 g/mol |
IUPAC名 |
(3,5-dinitrophenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C8H8N4O4S/c9-8(10)17-4-5-1-6(11(13)14)3-7(2-5)12(15)16/h1-3H,4H2,(H3,9,10) |
InChIキー |
XVPWMFYSWUSPDS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CSC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



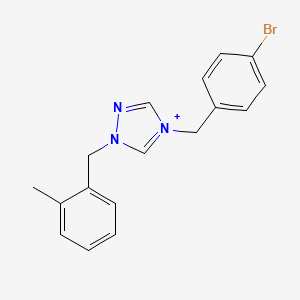

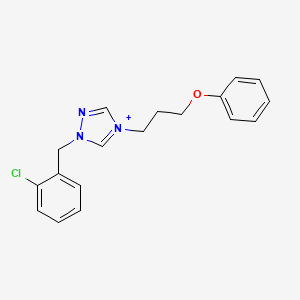
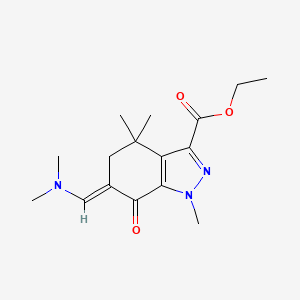
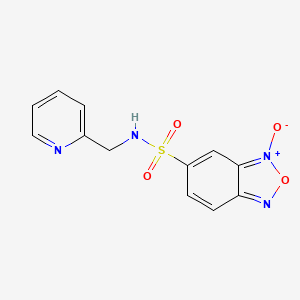
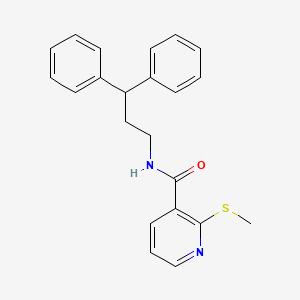
![6-(3-Methyl-1-benzofuran-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367880.png)
![3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one](/img/structure/B13367886.png)
![5-((4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B13367893.png)
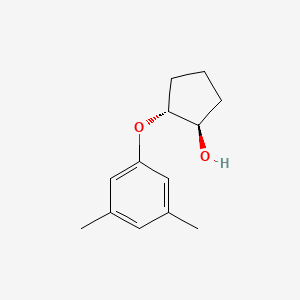
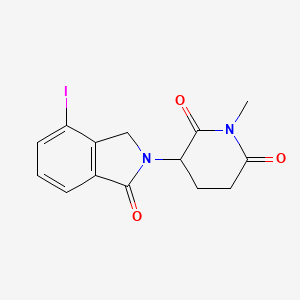
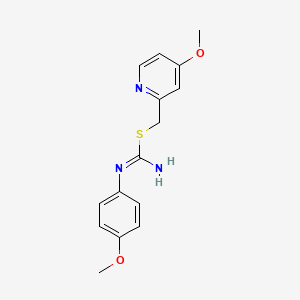
![N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide](/img/structure/B13367925.png)
